molecular formula C22H21Cl2N3O3S B2915865 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1215587-07-7

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2915865
CAS No.: 1215587-07-7
M. Wt: 478.39
InChI Key: SVGNXPBBNHJCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chloro group at the 6-position. The benzothiazole moiety is linked via a carboxamide bridge to a 2-oxo-2H-chromene (coumarin) system at the 3-position.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S.ClH/c1-25(2)10-5-11-26(22-24-17-9-8-15(23)13-19(17)30-22)20(27)16-12-14-6-3-4-7-18(14)29-21(16)28;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGNXPBBNHJCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the benzothiazole core: This is achieved by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 6-chloro-1,3-benzothiazole.

    Coupling with chromene derivative: The benzothiazole derivative is then coupled with a chromene derivative, such as 3-acetyl-2H-chromen-2-one, under acidic conditions to form the desired product.

    Introduction of the dimethylamino propyl group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromene moiety, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group of the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromene moiety.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

    Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

Compound 2 ():

  • Name : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
  • Core Structure : Benzodithiazine (two sulfur atoms in the heterocycle) with a chloro and methyl substituent.
  • Functional Groups : Hydrazine, methyl group, and sulfone.
  • Key Properties: Melting Point: 271–272°C (decomposes). IR Peaks: N-NH₂ (3235 cm⁻¹), C=N (1645 cm⁻¹), SO₂ (1345, 1155 cm⁻¹).

Compound 3 ():

  • Name: Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
  • Core Structure : Benzodithiazine with a methyl ester and hydrazine substituent.
  • Functional Groups : Carboxylate ester, hydrazine, sulfone.
  • Key Properties :
    • Melting Point: 252–253°C (decomposes).
    • IR Peaks: C=O (1740 cm⁻¹), SO₂ (1340, 1155 cm⁻¹).
    • Differentiator : The ester group introduces polarity, while the absence of a coumarin system reduces π-conjugation compared to the target compound .

Compound 6 ():

  • Name: 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
  • Core Structure : Benzodithiazine with a dihydroxybenzylidene-hydrazine substituent.
  • Functional Groups: Phenolic OH, imine (C=N), sulfone.
  • Key Properties: Melting Point: 318–319°C (decomposes). IR Peaks: OH (3395, 3310 cm⁻¹), C=N (1630 cm⁻¹). Differentiator: The phenolic and imine groups may confer metal-chelating or redox activity absent in the target compound .

Compound from :

  • Name: N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride
  • Core Structure : Benzothiazole linked to a dioxoisoindolinyl-acetamide.
  • Functional Groups : Tertiary amine, phthalimide-like dioxoisoindolinyl.
  • Key Properties: Molecular Formula: C₂₂H₂₂Cl₂N₄O₃S. Molecular Weight: 493.4 g/mol.

Comparative Analysis Table

Property Target Compound Compound 2 Compound 3 Compound 6 Compound
Core Heterocycle Benzothiazole + coumarin Benzodithiazine Benzodithiazine Benzodithiazine Benzothiazole + dioxoisoindolinyl
Key Substituents Chloro, 3-(dimethylamino)propyl, coumarin Chloro, methyl, hydrazine Chloro, methyl ester, hydrazine Chloro, dihydroxybenzylidene Chloro, dioxoisoindolinyl, dimethylamino
Solubility Enhancers Hydrochloride salt, tertiary amine Hydrazine (polar) Methyl ester (polar) Phenolic OH (polar) Hydrochloride salt, tertiary amine
Thermal Stability Not reported High (mp >270°C) Moderate (mp ~250°C) Very high (mp >300°C) Not reported
Functional Group Impact Coumarin (fluorescence potential), tertiary amine (basic) Sulfone (electron-withdrawing) Ester (hydrolyzable) Phenolic OH (acidic, chelating) Dioxoisoindolinyl (electron-deficient)

Research Findings and Implications

  • Benzodithiazines vs. Benzothiazoles : Benzodithiazines (Compounds 2, 3, 6) exhibit higher sulfur content and sulfone groups, which may improve oxidative stability but reduce bioavailability compared to benzothiazoles .
  • Coumarin vs. Dioxoisoindolinyl : The coumarin system in the target compound likely enhances π-π stacking interactions in biological targets, whereas the dioxoisoindolinyl group in ’s compound may favor hydrophobic binding .
  • Chloro Substituent : Common across all compounds, the chloro group at the 6-position suggests a role in modulating electronic effects or steric hindrance at binding sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.